molecular formula C22H22F3N B2761394 (R)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine CAS No. 2074615-22-6

(R)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine

Cat. No.: B2761394
CAS No.: 2074615-22-6
M. Wt: 357.42
InChI Key: ILSUSBULBRBBLD-MRXNPFEDSA-N
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Description

®-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a naphthalene ring, a trifluoromethyl group, and an amine group, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine typically involves multi-step organic reactions. One common approach is the reductive amination of a ketone precursor with an amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

In the field of medicine, ®-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ®-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine
  • N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine

Uniqueness

®-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds.

Properties

IUPAC Name

N-[(1R)-1-naphthalen-2-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N/c1-16(19-12-11-18-8-2-3-9-20(18)15-19)26-13-5-7-17-6-4-10-21(14-17)22(23,24)25/h2-4,6,8-12,14-16,26H,5,7,13H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSUSBULBRBBLD-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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